Conjugated estrogen sodium

Catalog No.
S524208
CAS No.
12126-59-9
M.F
C18H19NaO5S
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Conjugated estrogen sodium

CAS Number

12126-59-9

Product Name

Conjugated estrogen sodium

IUPAC Name

sodium;(13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate

Molecular Formula

C18H19NaO5S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1

InChI Key

QTTMOCOWZLSYSV-UHFFFAOYSA-M

SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+]

solubility

Soluble

Synonyms

Estrogens, conjugated; Conjugated estrogens; TAG-39; HSDB 3076; Conest; Kestrin; Conjugen;

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

The exact mass of the compound Estrogens, Conjugated is 370.0851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Estradiol Congeners - Supplementary Records. It belongs to the ontological category of steroid sulfate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Conjugated estrogen sodium (CAS 12126-59-9) is a well-established mixture of water-soluble sodium salts of sulfate-esterified estrogens, primarily composed of sodium estrone sulfate and sodium equilin sulfate.[1][2] This composition, historically derived from natural sources but also available synthetically, provides a multi-component profile of estrogenic activity.[1][3] Its primary, long-standing applications are in hormone replacement therapy (HRT) for managing menopausal symptoms, such as vasomotor instability and atrophic vaginitis, and in the prevention and management of postmenopausal osteoporosis.[4][5][6] The inherent water solubility and multi-component nature are key baseline properties that inform its use over single-component or non-esterified estrogens.[7][8]

Substituting this defined mixture with a single estrogen, such as estradiol or pure estrone sulfate, is often unsuitable for applications seeking to replicate the established clinical and physiological profile of conjugated estrogens. The product's value proposition lies in its specific, multi-component composition, which includes a range of estrogen sulfates beyond just estrone.[2][9] This mixture results in a unique pharmacokinetic profile and a broader spectrum of metabolites compared to single-agent therapies.[10] For instance, oral administration of conjugated estrogens leads to a significant elevation of estrone, a profile distinct from that of transdermal estradiol, which yields an estradiol-to-estrone ratio near 1.0.[11] Therefore, procurement of a single estrogenic compound fails to reproduce the complex and historically benchmarked biological activity of the conjugated mixture.

Processability Advantage: Superior Water Solubility Compared to Unconjugated Estradiol

As a mixture of sodium sulfate salts, conjugated estrogen sodium is inherently water-soluble, facilitating straightforward preparation of aqueous stock solutions and formulations.[7][8] In contrast, its parent unconjugated hormone, estradiol, is poorly soluble in water, which limits its dissolution and complicates its use in aqueous-based systems without enabling excipients or alternative delivery mechanisms.[12] This fundamental difference in physical properties makes the conjugated sodium salt form significantly easier to handle and process for many laboratory and manufacturing workflows.

Evidence DimensionAqueous Solubility
Target Compound DataWater-soluble
Comparator Or BaselineEstradiol: Poorly soluble in water
Quantified DifferenceQualitatively significant for formulation and handling
ConditionsStandard laboratory/formulation conditions

For researchers and formulators, the superior water solubility simplifies stock solution preparation, improves handling, and enables use in aqueous-based delivery systems without complex solubilization techniques.

Distinct Pharmacokinetic Profile: Greater Impact on Liver Protein Synthesis vs. Estradiol

Oral administration of conjugated estrogens demonstrates a more pronounced first-pass effect in the liver compared to oral or transdermal estradiol, leading to different metabolic and systemic outcomes. A 0.625 mg/day oral dose of conjugated estrogens was found to increase Sex Hormone Binding Globulin (SHBG) levels by 100%. In comparison, a 1 mg/day oral dose of estradiol increased SHBG levels by 45%, and a 50 µ g/day transdermal estradiol patch increased SHBG levels by only 12%.[1] This highlights a significantly greater impact on hepatic protein synthesis for conjugated estrogens compared to bioidentical estradiol.

Evidence DimensionIncrease in Serum SHBG Levels
Target Compound Data100% increase (at 0.625 mg/day oral dose)
Comparator Or BaselineOral Estradiol: 45% increase (at 1 mg/day); Transdermal Estradiol: 12% increase (at 50 µ g/day )
Quantified Difference2.2-fold greater increase vs. oral estradiol; 8.3-fold greater increase vs. transdermal estradiol
ConditionsOral or transdermal administration in humans

This differential effect on liver-generated proteins is critical for studies investigating the metabolic, cardiovascular, or thromboembolic effects of different estrogen therapies, making this compound an essential, non-interchangeable tool for such research.

Reproducibility Standard: Defined Multi-Component Composition vs. Single Agents

The composition of conjugated estrogens is defined and standardized, typically containing a minimum of 52.5% sodium estrone sulfate and 22.5% sodium equilin sulfate, with the total of these two components comprising 79.5% to 88.0% of the labeled content.[2] It also includes specified amounts of at least seven other estrogen-related compounds as sodium sulfate conjugates.[2] This contrasts sharply with single-agent substitutes like estradiol or estrone, which lack the secondary components such as equilin sulfate. The presence of these additional components, particularly equilin, contributes to the overall biological activity and metabolic profile, which cannot be replicated by a single estrogen.[10]

Evidence DimensionActive Component Complexity
Target Compound DataDefined mixture of at least 9 estrogenic components, primarily sodium estrone sulfate and sodium equilin sulfate
Comparator Or BaselineEstradiol or Estrone Sulfate: Single active component
Quantified DifferenceAt least 8 additional specified estrogenic components present
ConditionsUSP monograph specifications

For research aiming to align with decades of historical data or clinical benchmarks, using the defined multi-component mixture is essential for reproducibility and comparability; single agents do not offer the same biological input.

Formulation of Aqueous-Based Hormone Replacement Models and Therapies

Due to its high water solubility compared to unconjugated estrogens like estradiol, this compound is the preferred choice for developing and manufacturing aqueous formulations, such as gels, creams, or solutions for preclinical and clinical research, eliminating the need for complex solubilizing agents.[7][8][12]

Studies Requiring a Clinically Relevant Benchmark with High Hepatic Impact

In research focused on the hepatic effects of estrogens (e.g., impact on lipids, coagulation factors, or SHBG), the potent first-pass metabolism and significant impact on liver protein synthesis make conjugated estrogen sodium the appropriate positive control or investigational agent, offering a distinct profile from transdermal or even oral estradiol.[1][10]

Osteoporosis Research Models Requiring a Historical Gold-Standard Comparator

For studies on the prevention or treatment of postmenopausal osteoporosis, conjugated estrogen sodium serves as a critical benchmark. Its efficacy in increasing bone mineral density (BMD) at weight-bearing sites is well-documented, providing a robust historical comparator against which novel therapeutic agents can be evaluated.[13][14]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Exact Mass

370.08508916 g/mol

Monoisotopic Mass

370.08508916 g/mol

Heavy Atom Count

25

Decomposition

When heated to decomposition it emits toxic fumes of /Sodium oxide/. /Equigyne/
When heated to decomposition it emits acrid smoke and irritating fumes. /Premarin/

Appearance

Solid powder

Melting Point

Can range from 173-282 °C depending of the component

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6K6FDA543A

Related CAS

481-97-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The conjugated estrogens are indicated for several different conditions including: - Treatment of moderate to severe vasomotor symptoms due to menopause. - Treatment of moderate to severe symptoms of vulvar and vaginal atrophy due to menopause. - Treatment of hypoestrogenism due to hypogonadism, castration or primary ovarian failure. - Palliative treatment of breast cancer in appropriately selected patients with metastatic disease. - Palliative treatment of androgen-dependent carcinoma of the prostate. - Preventive therapy of postmenopausal osteoporosis.
FDA Label

Livertox Summary

Estrogens and oral contraceptives are both associated with several liver related complications including intrahepatic cholestasis, sinusoidal dilatation, peliosis hepatis, hepatic adenomas, hepatocellular carcinoma, hepatic venous thrombosis and an increased risk of gallstones. These side effects are more common with higher doses of estrogens, as were used in the early high dose estrogen formulation of oral contraceptives, but they have also been described with use of more modern birth control pills and with low dose, estrogen hormonal replacement therapy.

Drug Classes

Hormones and Synthetic Substitutes:

Therapeutic Uses

Estrogens
Conjugated estrogen therapy is indicated in the treatment of moderate to severe vasomotor symptoms due to menopause. /Included in US product label/
Conjugated estrogen therapy is indicated in the treatment of moderate to severe symptoms of vulvar and vaginal atrophy due to menopause. When prescribing solely for the treatment of symptoms of vulvar and vaginal atrophy, topical vaginal products should be considered. /Included in US product label/
Conjugated estrogen therapy is indicated in the treatment of hypoestrogenism due to hypogonadism, castration or primary ovarian failure. /Included in US product label/
For more Therapeutic Uses (Complete) data for ESTROGENIC SUBSTANCES, CONJUGATED (12 total), please visit the HSDB record page.

Pharmacology

Purified orally bioavailable female sex hormones isolated from pregnant mare urine or synthetically derived from plant materials and primarily conjugated as sulfate esters. Estrogen binds to and activates specific nuclear receptors, which, in turn, bind to estrogen response elements (EREs) in target genes, resulting in histone acetylation, alteration of chromatin conformation, and initiation of transcription. (NCI04)

Mechanism of Action

The conjugated estrogens, equally to the normal physiological estrogen, work by agonistically binding to the estrogen receptors alpha and beta. The estrogen receptors vary in quantity and proportion according to the tissues and hence, the activity of this conjugated estrogens is very variable. The activity made by the conjugated estrogens is driven by the increase in the synthesis of DNA, RNA and various proteins in responsive tissues which in order will reduce the release of gonadotropin-releasing hormone, follicle-stimulating hormone and leuteinizing hormone. The specific mechanism of action cannot be described only in terms of total estrogenic action as the pharmacokinetic profile, the tissue specificity and the tissue metabolism is different for each component of the product.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

16680-47-0
12126-59-9

Absorption Distribution and Excretion

The conjugated estrogens are well absorbed in the gastrointestinal tract and the maximum plasma concentration of the conjugated estrogens is reached after 7 hours depending on the estrone component. The maximal plasma concentration of conjugated estrogens after multiple doses of 0.45 mg is reported to be of 2.6 ng/ml with an AUC in the steady state of 35 ng.h/ml. Unconjugated estrogens are known to be cleared from the circulation at a faster rate than their ester forms.
The conjugated estrogens are eliminated mainly in the urine. In this renal elimination, it is possible to find 17 beta-estradiol, estrone, estriol, as well as the glucuronide and sulfate conjugates of the estrogens.
The physiological distribution of estrogens in the body is very similar to what is seen in endogenous estrogens and hence, it is widely distributed. The conjugated estrogens are mainly found in the sex hormone target organs.
The reported normal clearance rate for estrogens is of approximately 615 L/m2.

Metabolism Metabolites

The conjugated estrogens are metabolized by a number of different pathways. One of the metabolic pathways of the conjugated estrogens is driven by the action of the cytochrome isoenzyme CYP3A4. On the other hand, the conjugated estrogens can also be processed by a dynamic equilibrium of metabolic interconversion and sulfate conjugation. Some of the principal metabolic reactions of the conjugated estrogens are driven by the conversion of 17beta-estradiol to estrone and the further change to estriol. A portion of the administered conjugated estrogens will remain in the blood as sulfate conjugates which serve as a circulating reservoir for the generation of new estrogens. In the endometrium, equilin is metabolized to 2-hydroxy and 4-hydroxy equilin as well as 2-hydroxy and 4-hydroxy estradiol. This hydroxylation process is very large in various of the components of the conjugated estrogens and hence, the major metabolites in urine are known to be 17-ketosteroid-16-alpha-hydroxy estrone, 16-alpha-hydroxy-17-beta-dihydro equilin and 16-alpha-hydroxy-17-beta-dihydroequilenin.

Drug Warnings

ESTROGENS INCREASE THE RISK OF ENDOMETRIAL CANCER: Close clinical surveillance of all women taking estrogens is important. Adequate diagnostic measures, including endometrial sampling when indicated, should be undertaken to rule out malignancy in all cases of undiagnosed persistent or recurring abnormal vaginal bleeding. There is no evidence that the use of "natural" estrogens results in a different endometrial risk profile than synthetic estrogens at equivalent estrogen doses.
CARDIOVASCULAR AND OTHER RISKS: Estrogens with or without progestins should not be used for the prevention of cardiovascular disease or dementia. The estrogen alone substudy of the Women's Health Initiative (WHI) reported increased risks of stroke and deep vein thrombosis (DVT) in postmenopausal women (50 to 79 years of age) during 6.8 years and 7.1 years, respectively, of treatment with oral conjugated estrogens (CE 0.625 mg) alone per day, relative to placebo.
The estrogen-plus-progestin substudy of the Women's Health Initiative reported increased risks of myocardial infarction, stroke, invasive breast cancer, pulmonary emboli, and deep vein thrombosis in postmenopausal women (50 to 79 years of age) during 5.6 years of treatment with oral conjugated estrogens (CE 0.625 mg) combined with medroxyprogesterone acetate (MPA 2.5 mg) per day, relative to placebo.
The Women's Health Initiative Memory Study (WHIMS), a substudy of WHI study, reported increased risk of developing probable dementia in postmenopausal women 65 years of age or older during 5.2 years of treatment with CE 0.625 mg alone and during 4 years of treatment with CE 0.625 mg combined with MPA 2.5 mg, relative to placebo. It is unknown whether this finding applies to younger postmenopausal women.
For more Drug Warnings (Complete) data for ESTROGENIC SUBSTANCES, CONJUGATED (40 total), please visit the HSDB record page.

Biological Half Life

The median half-life of the conjugated estrogens is reported to be of 17 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Complex mixture of natural estrogens obtained from equine urine or synthetically from estrone and equilin. Principal components are sodium estrone sulfate and sodium equilin sulfate; also known to contain 17alpha-dihydroequilin, 17alpha-estradiol, and 17beta-dihydroequilin as sodium sulfate conjugates.

General Manufacturing Information

The term "conjugated estrogens" refers to mixtures of at least eight compounds, including sodium estrone sulfate and sodium equilin sulfate, that are derived wholly or in part from equine urine, are plant-based or are manufactured synthetically from estrone and equilin. Conjugated estrogens contain as concomitant components the sodium sulfate conjugates of 17alpha-dihydroequilin, 17beta-dihydroequilin and 17alpha-estradiol.
Conjugated estrogens (natural) are a mixture that contains the sodium salts of the water soluble sulfate esters of estrone and equilin derived wholly or in part from equine urine or prepared synthetically from estrone and equilin. Conjugated estrogens (natural) also contain conjugated estrogenic substances of types that are excreted by pregnant mares and include delta8,9-dehydroestrone, 17alpha-dihydroequilenin, 17beta-dihydroequilenin, 17alpha-dihydroequilin, 17beta-dihydroequilin, equilenin, 17alpha-estradiol and 17beta-estradiol.
Conjugated estrogens (synthetic) are a mixture of conjugated estrogens that are prepared synthetically from plant sources (i.e. soy (Glycine Max) and yams (Dioscorea Mexicana)). Conjugated estrogens (synthetic) are commercially available as preparations that contain a mixture of nine of the 10 known conjugated estrogenic substances that are present in currently available commercial preparations of conjugated estrogens (natural). However, in contrast to currently available preparations of conjugated estrogens (natural), the conjugated estrogenic substances present in conjugated estrogens (synthetic) are prepared entirely synthetically.
In general, the pharmacological activity of synthetic gonadal steroids is never limited to interaction with a particular type of receptor (i.e., estrogenic, androgenic, progestagenic, glucocorticoid, or mineralocorticoid); instead, the spectrum of biological and pharmacological activities is dose-dependent. For example, some synthetic C-19 steroids have a high progestagenic potency, but frequently retain androgenic effects. The synthetic estrogen 17-ethinyl-estradiol displays high oral absorption due to its low metabolic inactivation and has become a major component of oral contraceptives.

Analytic Laboratory Methods

Improved colorimetric method for analysis of conjugated estrogens.
GLC assay of conjugated estrogen formulations.
Estrogenic components were identified with gas chromatography and combined gas chromatography-mass spectrometry.
Gas chromatographic method for quantitative analysis of esterified estrogen tablet formulation and of estrogenic material present in pregnant mares' urine.
For more Analytic Laboratory Methods (Complete) data for ESTROGENIC SUBSTANCES, CONJUGATED (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

As estrogens (total, in pregnancy) test system is a device intended to measure total estrogens in plasma, serum, and urine during pregnancy. The device primarily measures estrone plus estradiol. Measurements of total estrogens are used to aid in the diagnosis and treatment of fetoplacental distress in certain cases of high-risk pregnancy.
As estrogens (total, nonpregnancy) test system is a device intended to measure the level of estrogens (total estrone, estradiol, and estriol) in plasma, serum, and urine of males and nonpregnant females. Measurement of estrogens (total, nonpregnancy) is used in the diagnosis and treatment of numerous disorders, including infertility, amenorrhea (absence of menses) differentiation of primary and secondary ovarian malfunction, estrogen secreting testicular and ovarian tumors, and precocious puberty in females.

Storage Conditions

Commercially available conjugated estrogens USP tablets, synthetic conjugated estrogens A tablets, synthetic conjugated estrogens B tablets, and conjugated estrogens USP vaginal cream should be stored at controlled room temperature (20-25 °C). Conjugated estrogens USP powder for injection should be stored at a temperature of 2-8 °C prior to reconstitution. Following reconstitution, solutions of the drug should be used immediately.

Interactions

Metabolism of estrogen is mediated in part by cytochrome P-450 (CYP) isoenzyme 3A4, and the possibility exists that drugs that induce or inhibit this isoenzyme may affect plasma estrogen concentrations. Concomitant use of estrogens with drugs that induce CYP3A4 (eg, carbamazepine, phenobarbital, rifampin, St. John's wort [Hypericum perforatum]) may result in decreased plasma concentrations of estrogen, resulting in decreased therapeutic effects and/or changes in uterine bleeding profile. /Estrogen General Statement/
Concomitant use of estrogen with drugs or foods that inhibit CYP3A4 (eg, clarithromycin, erythromycin, grapefruit juice, itraconazole, ketoconazole) may result in increased plasma concentrations of estrogens and an increase in the incidence of adverse effects. /Estrogen General Statement/
Rifampin reportedly decreases estrogenic activity during concomitant use with estrogens. This effect has been attributed to enhanced metabolism of estrogen, presumably by induction of hepatic microsomal enzymes. /Estrogen General Statement/
Estrogens have been reported to enhance the anti-inflammatory effect of hydrocortisone in patients with chronic inflammatory skin diseases. It has been suggested that estrogens may decrease the hepatic metabolism of corticosteroids and/or alter serum corticosteroid protein binding. Patients receiving concomitant estrogen and corticosteroid therapy should be observed for signs of excessive corticosteroid effects... /Estrogen General Statement/

Stability Shelf Life

Avoid exposure to heat, air, and moisture; any exposure will cause equilin content to lose potency

Dates

Last modified: 08-15-2023
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2: Pinkerton JV, Harvey JA, Lindsay R, Pan K, Chines AA, Mirkin S, Archer DF; SMART-5 Investigators. Effects of bazedoxifene/conjugated estrogens on the endometrium and bone: a randomized trial. J Clin Endocrinol Metab. 2014 Feb;99(2):E189-98. doi: 10.1210/jc.2013-1707. Epub 2014 Jan 17. PubMed PMID: 24438370.
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8: Pinkerton JV, Komm BS, Mirkin S. Tissue selective estrogen complex combinations with bazedoxifene/conjugated estrogens as a model. Climacteric. 2013 Dec;16(6):618-28. doi: 10.3109/13697137.2013.810437. Epub 2013 Jun 27. Review. PubMed PMID: 23805785.
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11: Pinkerton JV, Abraham L, Bushmakin AG, Cappelleri JC, Racketa J, Shi H, Chines AA, Mirkin S. Evaluation of the efficacy and safety of bazedoxifene/conjugated estrogens for secondary outcomes including vasomotor symptoms in postmenopausal women by years since menopause in the Selective estrogens, Menopause and Response to Therapy (SMART) trials. J Womens Health (Larchmt). 2014 Jan;23(1):18-28. doi: 10.1089/jwh.2013.4392. Epub 2013 Nov 9. PubMed PMID: 24206058.
12: Goldstein SR. Still another selective estrogen receptor modulator to enhance women's health: this time in combination with conjugated equine estrogens. Menopause. 2014 Jan;21(1):1-2. doi: 10.1097/GME.0000000000000174. PubMed PMID: 24326285.
13: Brown S. Estradiol associated with lower thrombotic risk than conjugated equine estrogens when used as oral HRT. Menopause Int. 2013 Dec;19(4):145. PubMed PMID: 24479171.
14: Bhavnani BR, Stanczyk FZ. Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action. J Steroid Biochem Mol Biol. 2014 Jul;142:16-29. doi: 10.1016/j.jsbmb.2013.10.011. Epub 2013 Oct 28. Review. PubMed PMID: 24176763.
15: Liu JH, Reape KZ, Hait HI. Synthetic conjugated estrogens-B and postmenopausal nocturnal vasomotor symptoms: a randomized controlled trial. Obstet Gynecol. 2012 Jan;119(1):78-84. doi: 10.1097/AOG.0b013e31823c0145. PubMed PMID: 22183214.
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